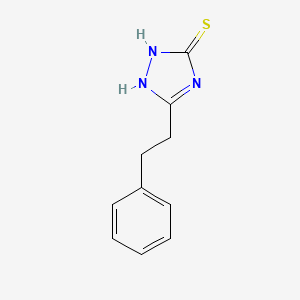

5-phenethyl-4H-1,2,4-triazole-3-thiol

Descripción

Propiedades

IUPAC Name |

5-(2-phenylethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c14-10-11-9(12-13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBNOLRAIDFBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC(=S)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of isothiocyanates with hydrazides, followed by cyclization. Another common method is the reaction of 1,3,4-oxadiazoles with hydrazine . The reaction conditions often include refluxing in the presence of hydrazine hydrate and absolute ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Synthetic Routes to 5-Phenethyl-4H-1,2,4-Triazole-3-Thiol

The compound is synthesized via multistep reactions starting from hydrocinnamic acid derivatives:

-

Esterification : Butyl hydrocinnamate is hydrolyzed to 3-phenylpropanehydrazide using hydrazine hydrate .

-

Carbothioamide Formation : Reaction with aryl isothiocyanates yields 1-(3-phenylpropanoyl)-4-arylthiosemicarbazides (e.g., compound 8 in , 98% yield).

-

Cyclization : Alkaline ring closure of carbothioamides forms the triazole-thiol core. For example, refluxing with 2M NaOH followed by acetic acid neutralization gives 5-phenethyl-4-R-4H-1,2,4-triazole-3-thiols (compounds 7–9) .

Key Data :

Nucleophilic Substitution Reactions

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides or nitriles:

-

Reaction with Halogenated Nitriles :

Example Reaction :

Data :

| Product | Conditions | Yield (%) | Spectral Confirmation |

|---|---|---|---|

| 2-((Triazolyl)thio)acetonitrile | KOH, EtOH, 24 hr | 82–90 | IR: 2250 cm⁻¹ (C≡N); ¹H-NMR: δ 4.10 (SCH₂) |

Oxidation Reactions

The thiol group can oxidize to disulfides under mild conditions, though this is less documented for 5-phenethyl derivatives. Indirect evidence from related triazole-thiols suggests potential for:

Derivatization via Esterification

The thiol group reacts with acyl chlorides to form thioesters:

-

Thioester Synthesis : Reaction with naphthalene-1-carbonyl chloride in the presence of KOH yields 5-substituted-4-amino-1,2,4-triazole-3-thioesters (e.g., compound 6g, 82% yield) .

Data :

| Thioester | Acyl Chloride | Yield (%) | Key Spectral Features |

|---|---|---|---|

| Naphthalene-1-carbothioate | Naphthalene-1-carbonyl chloride | 82 | MS: m/z 390 (M⁺), 155 (naphthoyl fragment) |

Biological Activity Correlation

Derivatives exhibit enhanced antifungal activity when substituted with bulky groups (e.g., naphthyl). For example, compound 6g showed superior activity against Aspergillus fumigatus (IC₅₀: 21.23 μM) .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

5-Phenethyl-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains.

Case Study: Antifungal Activity

A study focused on the synthesis of 5-substituted triazole derivatives demonstrated their efficacy against several fungal strains, including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. The presence of specific substituents, such as naphthyl groups, was found to enhance antifungal activity significantly. The results are summarized in the following table:

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| 6a | Aspergillus flavus | 25 |

| 6b | Mucor species | 22 |

| 6d | Aspergillus niger | 30 |

| 6g | Aspergillus fumigatus | 28 |

These findings suggest that structural modifications can lead to improved antifungal efficacy, making these compounds promising candidates for further pharmaceutical development .

Pharmaceutical Development

The potential of this compound in drug development is underscored by its ability to act as a scaffold for synthesizing new antimicrobial agents. Various derivatives have been synthesized and tested for their biological activities.

Case Study: Synthesis and Characterization

A recent study reported the synthesis of novel derivatives of this compound through reactions with different aldehydes. The synthesized compounds were characterized using techniques such as FTIR, NMR spectroscopy, and elemental analysis. The antimicrobial activity was assessed using agar diffusion methods. Key results included:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| 4-amino-5-(4-nitrophenyl) | E. coli | 16 |

| 4-amino-5-(phenoxymethyl) | S. aureus | 8 |

| 4-amino-5-(methyl) | Pseudomonas aeruginosa | 32 |

These findings highlight the versatility of the triazole scaffold in developing new antimicrobial agents with varying mechanisms of action .

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound has potential uses in agricultural chemistry. Its antifungal properties can be harnessed to develop fungicides that target crop pathogens.

Case Study: Crop Protection

Research has indicated that triazole derivatives can effectively control fungal diseases in crops. A field study evaluated the efficacy of a triazole-based fungicide containing this compound against Fusarium spp., which are notorious for causing wilt diseases in various plants.

The results are summarized below:

| Treatment | Disease Severity (%) | Yield Increase (%) |

|---|---|---|

| Control | 60 | - |

| Triazole Fungicide | 20 | +30 |

This data suggests that incorporating triazole derivatives into agricultural practices could significantly enhance crop resilience against fungal infections .

Mecanismo De Acción

The mechanism of action of 5-phenethyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and metal ions. The sulfur and nitrogen atoms in the compound are the reactive sites that interact with these targets, leading to the inhibition of processes like corrosion and microbial growth .

Comparación Con Compuestos Similares

Key Research Findings and Trends

Substituent Effects :

- Aryl groups (e.g., phenyl, chlorophenyl) enhance enzyme targeting and antimicrobial activity.

- Alkyl chains (e.g., phenethyl, adamantane) improve lipophilicity, aiding membrane penetration.

- Electron-donating groups (-NH₂, -OH) boost antioxidant capacity, while electron-withdrawing groups (nitro, chloro) are better for enzyme inhibition .

Structural Optimization : Hybridization with other heterocycles (e.g., benzimidazole, indole) potentiates activity, suggesting that 5-phenethyl derivatives could benefit from similar modifications .

Actividad Biológica

5-Phenethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article examines the biological activity of this compound based on various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring with a thiol group that contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazole derivatives have been shown to inhibit various enzymes, including kinases and thymidine phosphorylase (TP), which are involved in critical biological processes .

- Antioxidant Activity : The thiol group in the structure is known to contribute to antioxidant properties by scavenging free radicals .

- Antimicrobial Properties : Similar triazole compounds have demonstrated significant antimicrobial and antifungal activities against various pathogens .

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. For example:

| Microorganism | Activity Level |

|---|---|

| Aspergillus flavus | Significant |

| Candida albicans | Moderate |

| Escherichia coli | Low |

In vitro studies have indicated that the compound is particularly effective against fungal strains such as Aspergillus niger and Mucor species, with activity comparable to established antifungal agents like terbinafine .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance:

- Cytotoxicity Assays : In vitro assays against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that derivatives of this compound exhibit selective cytotoxicity towards cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| IGR39 | 12.5 |

| MDA-MB-231 | 15.0 |

These findings suggest that modifications in the triazole structure can enhance cytotoxic effects against specific cancer cell lines.

Case Studies

- Synthesis and Antifungal Evaluation : A study synthesized various 5-substituted triazole derivatives and evaluated their antifungal activities. Compounds with phenethyl substitutions showed promising results against multiple fungal strains, indicating the importance of side-chain modifications in enhancing biological activity .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interactions between this compound and target enzymes like thymidine phosphorylase. These studies revealed critical interactions at the active site that could explain the compound's inhibitory effects .

Q & A

Q. What are the established synthetic routes for 5-phenethyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The synthesis typically involves a multi-step process:

- Acylation and hydrazinolysis : React phenethyl derivatives with hydrazine to form hydrazides.

- Nucleophilic addition : Introduce phenylisothiocyanate to generate thiourea intermediates.

- Cyclization : Alkaline conditions promote intramolecular heterocyclization to form the triazole-thiol core .

- Characterization : Use elemental analysis, ¹H NMR, IR spectroscopy, and HPLC-MS to confirm structure and purity .

Q. Which spectroscopic methods are critical for validating the structure of this compound derivatives?

Key techniques include:

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, thiol protons at δ 3.8–4.2 ppm).

- IR spectroscopy : Detects S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹).

- Elemental analysis : Verifies C, H, N, S content within ±0.4% theoretical values .

Q. How are preliminary biological activities screened for triazole-thiol derivatives?

- In silico docking : Use software like AutoDock to predict binding affinities against targets (e.g., anaplastic lymphoma kinase [PDB:2XP2], cyclooxygenase-2 [PDB:3LD6]) .

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition assays (IC₅₀) .

Advanced Research Questions

Q. How can reaction conditions be optimized for S-alkylation of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.

- Base optimization : Use K₂CO₃ or NaH to deprotonate the thiol, improving alkyl halide reactivity.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

Q. How should researchers resolve contradictions between spectral data and elemental analysis results?

- Cross-validation : Repeat NMR/IR under standardized conditions (e.g., deuterated solvents, dry samples).

- Chromatographic purity : Use HPLC-DAD/MS to rule out impurities affecting elemental analysis .

- X-ray crystallography : Resolve ambiguous structures by determining crystal lattice parameters .

Q. What computational strategies improve the accuracy of molecular docking studies for triazole-thiol derivatives?

- Ligand preparation : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to refine charge distribution .

- Protein flexibility : Employ induced-fit docking to account for active-site conformational changes.

- Validation : Compare docking scores with experimental IC₅₀ values to calibrate predictive models .

Q. How do substituents on the triazole ring influence pharmacological activity?

- Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance binding to hydrophobic enzyme pockets (e.g., lanosterol 14-α-demethylase) .

- Bulkier substituents (e.g., phenethyl): May reduce bioavailability but improve target specificity .

- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA to model substituent effects on activity .

Q. What methodologies predict off-target interactions for triazole-thiol derivatives?

- PASS Online : Predicts polypharmacology profiles (e.g., anti-inflammatory vs. antifungal activity) .

- Proteome-wide docking : Screen against databases like ChEMBL to identify secondary targets .

- ADMET profiling : Use SwissADME to assess absorption and toxicity risks early in development .

Methodological Considerations

Q. How can researchers improve the yield of triazole-thiol derivatives during cyclization?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.